AZ12799734 Exhibits Superior Potency in TGF-β-Induced Reporter Assays Compared to Galunisertib and SB431542
AZ12799734 is a more potent inhibitor of TGF-β-induced transcriptional activity than the widely used inhibitors galunisertib (LY2157299) and SB431542. In a direct comparison, AZ12799734 demonstrated an IC50 of 47 nM, while SB431542 and galunisertib showed IC50 values of 84 nM and 380 nM, respectively [1]. This indicates that AZ12799734 is 1.8-fold more potent than SB431542 and 8.1-fold more potent than galunisertib in this assay system.
| Evidence Dimension | TGF-β-induced luciferase reporter activity (IC50) |
|---|---|
| Target Compound Data | 47 nM |
| Comparator Or Baseline | SB431542 (84 nM), Galunisertib (380 nM) |
| Quantified Difference | 1.8-fold more potent than SB431542; 8.1-fold more potent than galunisertib |
| Conditions | TGF-β-stimulated luciferase reporter gene assay in cellular context |
Why This Matters
Higher potency allows for use of lower compound concentrations in assays, which can reduce off-target effects and cellular toxicity, improving data quality and cost-effectiveness in high-throughput screening campaigns.
- [1] Spender LC, Ferguson GJ, Hughes GD, et al. Preclinical evaluation of AZ12601011 and AZ12799734, inhibitors of transforming growth factor β superfamily type 1 receptors. Mol Pharmacol. 2019;95(2):222-234. View Source
